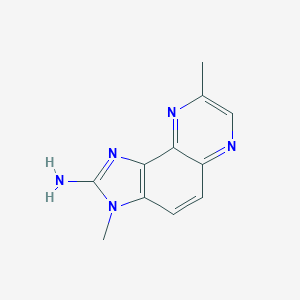

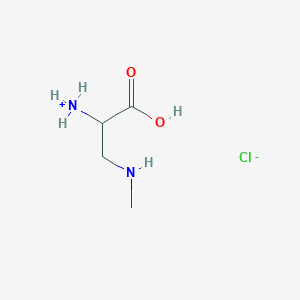

![molecular formula C11H8N6 B043432 2-叠氮-3-甲基咪唑并[4,5-f]喹啉 CAS No. 115397-29-0](/img/structure/B43432.png)

2-叠氮-3-甲基咪唑并[4,5-f]喹啉

描述

Synthesis Analysis

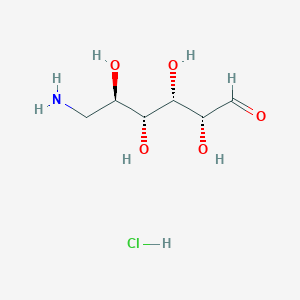

The synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline involves generating a highly reactive nitrene or nitrenium ion through thermolysis or photolysis. This reactive species can further react with water or DNA to produce mutagenic effects. This synthetic approach offers a pathway to studying the mutagenicity of related compounds by generating reactive electrophilic species without enzymatic involvement (Wild & Dirr, 1988).

Molecular Structure Analysis

The molecular structure of 2-azido-3-methylimidazo[4,5-f]quinoline and its derivatives plays a crucial role in their biological activity. Structural modifications, such as methyl substitution, have shown to significantly affect mutagenicity. Specifically, the introduction of a methyl group at certain positions on the imidazo[4,5-f]quinoline ring system can enhance or reduce mutagenic potential, indicating the importance of molecular structure in determining biological activity (Nagao et al., 1981).

Chemical Reactions and Properties

The azido group in 2-azido-3-methylimidazo[4,5-f]quinoline undergoes photolytic or thermolytic decomposition to form a highly reactive nitrene or nitrenium ion. This reactive species can interact with nucleophiles, such as water or nucleobases in DNA, leading to the formation of mutagenic N-hydroxy-IQ derivatives or direct DNA adducts, underlying its mutagenic and potentially carcinogenic properties (Wild & Dirr, 1988).

科学研究应用

-

Pharmaceutical and Biological Research

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .

- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .

- The methods of application or experimental procedures involve a wide range of synthesis protocols .

- The outcomes of these applications are the syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Food Analytical Methods

- IQ is a type of heterocyclic aromatic amines (HAAs) formed during the thermal treatment of food processing, which possesses potential carcinogenicity and mutagenicity for humans .

- A simple, selective, and sensitive direct competitive enzyme-linked immunosorbent assay (dcELISA) for detecting IQ has been developed .

- The method involves using 1H-pyrrolo[2,3-f]quinoline (PQ), a structural analogue of IQ, connected with a two-carbon arm to obtain the hapten PQ acid (PQA), and then a specific polyclonal antibody was produced with PQA-bovine serum albumin (BSA) as immunogen .

- The half-maximum inhibition concentration (IC50) and limit of detection (LOD; calculated as IC15 value) of the assay were 50±3 and 3±0.3 μg L−1, respectively . The assay showed no cross-reactivity with other HAAs analogues except 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) (12%), which indicated that the assay had high specificity for the IQ .

-

Mutagenicity Studies

- IQ is highly mutagenic in the Ames test . Investigations have shown that this compound may be present in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates .

- The methods of application or experimental procedures involve the Ames test, a widely employed method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism .

- The outcomes of these applications are the identification of potential mutagenic compounds in various food items .

-

Genotoxicity Studies

- Studies of the genotoxicity of IQ have given uniformly positive results in a wide variety of bacterial, plant, and animal assays, predominately in systems providing metabolic activation .

- The methods of application or experimental procedures involve a wide range of genotoxicity assays .

- The outcomes of these applications are the identification of the genotoxic potential of IQ .

-

Inhibition Studies

- Nine naphthoquinones, 19 anthraquinones, and nine structurally related monoketonic compounds such as anthrone, xanthone, etc., inhibited mutagenicity induced by IQ in Salmonella typhimurium TA 98 in the presence of rat liver S9 with distinct structure-activity relationships .

- The methods of application or experimental procedures involve the use of various compounds to study their inhibitory effects on the mutagenicity of IQ .

- The outcomes of these applications are the identification of potential inhibitors of IQ’s mutagenicity .

-

Synthesis and Photolytic Studies

- Azido-IQ, a novel analog of the food mutagen and carcinogen IQ, can be synthesized and photolyzed to produce highly reactive and mutagenic nitrene derivatives .

- The methods of application or experimental procedures involve the synthesis of Azido-IQ and its subsequent photolysis .

- The outcomes of these applications are the generation of short-lived and highly reactive electrophilic .

-

Detection in Processed Foods

- IQ is a type of heterocyclic aromatic amines (HAAs) formed during the thermal treatment of food processing, which possesses potential carcinogenicity and mutagenicity for humans .

- A simple, selective, and sensitive direct competitive enzyme-linked immunosorbent assay (dcELISA) for detecting IQ has been developed .

- The method involves using 1H-pyrrolo[2,3-f]quinoline (PQ), a structural analogue of IQ, connected with a two-carbon arm to obtain the hapten PQ acid (PQA), and then a specific polyclonal antibody was produced with PQA-bovine serum albumin (BSA) as immunogen .

- The half-maximum inhibition concentration (IC50) and limit of detection (LOD; calculated as IC15 value) of the assay were 50±3 and 3±0.3 μg L−1, respectively . The assay showed no cross-reactivity with other HAAs analogues except 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) (12%), which indicated that the assay had high specificity for the IQ .

-

Inhibition of Mutagenicity

- Nine naphthoquinones, 19 anthraquinones, and nine structurally related monoketonic compounds such as anthrone, xanthone, etc., inhibited mutagenicity induced by IQ in Salmonella typhimurium TA 98 in the presence of rat liver S9 with distinct structure-activity relationships .

- The methods of application or experimental procedures involve the use of various compounds to study their inhibitory effects on the mutagenicity of IQ .

- The outcomes of these applications are the identification of potential inhibitors of IQ’s mutagenicity .

-

Synthesis and Photolytic Studies

- Azido-IQ, a novel analog of the food mutagen and carcinogen IQ, can be synthesized and photolyzed to produce highly reactive and mutagenic nitrene derivatives .

- The methods of application or experimental procedures involve the synthesis of Azido-IQ and its subsequent photolysis .

- The outcomes of these applications are the generation of short-lived and highly reactive electrophilic .

安全和危害

“2-Azido-3-methylimidazo[4,5-f]quinoline” is a type of heterocyclic aromatic amines (HAAs) formed during the thermal treatment of food processing, which possesses potential carcinogenicity and mutagenicity for humans7.

未来方向

Further research is needed to understand the pre-carcinogenic toxicity of “2-Azido-3-methylimidazo[4,5-f]quinoline” to the liver and its mechanism8. The potential harm of IQ to the liver before the occurrence of liver cancer was related to ERS and its mediated autophagy and apoptosis pathways8.

属性

IUPAC Name |

2-azido-3-methylimidazo[4,5-f]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMXFVKLXKRJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151065 | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3-methylimidazo[4,5-f]quinoline | |

CAS RN |

115397-29-0 | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

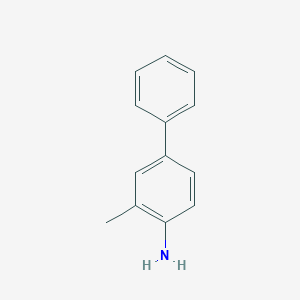

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

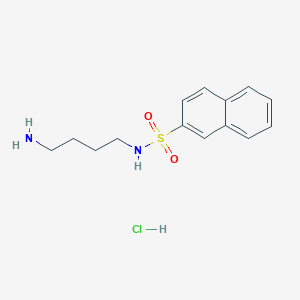

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

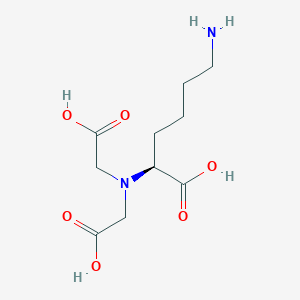

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)